N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide
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Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide is a complex organic compound that features a cyclopenta[b]thiophene core, a tetrazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the cyclopenta[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the cyano group: This step might involve a nucleophilic substitution reaction.
Formation of the tetrazole ring: This can be done through a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the acetamide group: This step might involve an acylation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions might target the cyano group or the tetrazole ring.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine
Pharmaceuticals: Potential use in the development of new pharmaceuticals due to its unique structure and functional groups.
Industry
Materials Science: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetamide
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide
Uniqueness
The uniqueness of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C18H16N6OS |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C18H16N6OS/c1-11-5-7-12(8-6-11)17-21-23-24(22-17)10-16(25)20-18-14(9-19)13-3-2-4-15(13)26-18/h5-8H,2-4,10H2,1H3,(H,20,25) |
InChI Key |
DMFCQHBQCIZMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N |
Origin of Product |
United States |
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